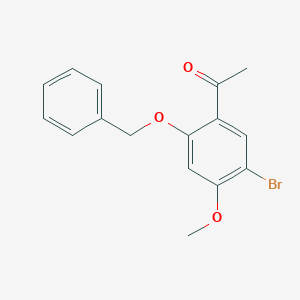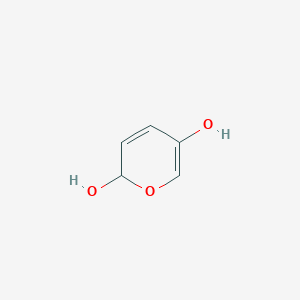
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is a non-proteinogenic amino acid that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position, making it a unique and valuable molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This process includes a Horner–Wadsworth–Emmons reaction to form the corresponding enoate, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . The overall yield of this synthesis ranges from 52-65%.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yields and reducing costs. Current methods involve the use of advanced organic synthesis techniques and specialized reagents to ensure high enantioselectivity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Applications De Recherche Scientifique
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent molecule for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylglutamate: Another non-proteinogenic amino acid with similar structural features.
(2S,3R)-2-Amino-3-methyl-4-phosphonobutyric acid: A phosphothreonine mimetic used in peptide synthesis.
Uniqueness
(2S,3R)-2-Amino-4,4-difluoro-3-hydroxybutanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. These fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable molecule for various scientific applications .
Propriétés
Formule moléculaire |
C4H7F2NO3 |
|---|---|
Poids moléculaire |
155.10 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10)/t1-,2+/m0/s1 |
Clé InChI |
JAOZCNCICCFCIX-NHYDCYSISA-N |
SMILES isomérique |
[C@@H]([C@@H](C(=O)O)N)(C(F)F)O |
SMILES canonique |
C(C(C(=O)O)N)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetic acid, 2,2'-[ethylidenebis(thio)]bis-](/img/structure/B15244535.png)
![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)




![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)


![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)

